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Introduction
AZ7550 is a pharmacologically active metabolite of Osimertinib (AZD9291), a third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It plays a

significant role in the overall therapeutic effect of Osimertinib. These application notes provide

a comprehensive overview and detailed protocols for conducting in-vivo experiments to

evaluate the efficacy, pharmacokinetics, and pharmacodynamics of directly administered

AZ7550 hydrochloride.

Mechanism of Action
AZ7550 exhibits a dual inhibitory mechanism. Primarily, it functions as a potent and selective

inhibitor of mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19

deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2][3] This

targeted inhibition blocks downstream signaling pathways crucial for tumor cell proliferation and

survival, such as the PI3K-Akt and MAPK pathways.[3] Additionally, AZ7550 is an inhibitor of

Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μM.[1][4]

Signaling Pathway
The primary signaling pathway affected by AZ7550 is the EGFR signaling cascade. Upon

binding to mutant EGFR, AZ7550 prevents ATP binding, thereby inhibiting receptor
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autophosphorylation and the subsequent activation of downstream pro-survival pathways.
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Caption: EGFR Signaling Pathway Inhibition by AZ7550 Hydrochloride.

Quantitative Data Summary
The following tables summarize key quantitative data for AZ7550, primarily derived from

studies of its parent compound, Osimertinib.

Table 1: In-Vitro Potency of AZ7550[4]

Cell Line EGFR Status IC50 (nM) GI50 (nM)

H1975 Double Mutant (DM) 45 19

PC9
Activating Mutant

(AM)
26 15

LoVo Wild Type (WT) 786 -

Calu3 Wild Type (WT) - 537

Table 2: In-Vivo Pharmacokinetic Parameters in SCID Mice (following oral administration of

Osimertinib)[5]
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Osimertinib
Dose

Analyte Tissue
AUC (0-t)
(µmol·h/L)

Tissue:Plasma
Ratio

5 mg/kg AZ7550 Plasma 0.94 -

Tumor 1.8 2.0

Brain BQL -

25 mg/kg AZ7550 Plasma 7.9 -

Tumor 5.0 0.63

Brain 0.8 0.1

BQL: Below Quantifiable Limit

Table 3: Human Pharmacokinetic Parameters (following oral administration of Osimertinib)[6]

Analyte
Median AUC (0-24h) at Steady State
(ng/mL*h)

Osimertinib 4278

AZ5104 414

AZ7550 367

Detailed Experimental Protocols
Protocol 1: In-Vivo Efficacy Study in Xenograft Mouse
Model
This protocol outlines a typical efficacy study using a non-small cell lung cancer (NSCLC)

xenograft model.

1. Animal Model:

Species: Severe Combined Immunodeficient (SCID) mice or Nude mice, female, 6-8 weeks

old.
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Tumor Model: Subcutaneous implantation of H1975 (EGFR L858R/T790M mutant) NSCLC

cells.

Inject 5 x 10^6 H1975 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium

into the right flank of each mouse.

Monitor tumor growth regularly. Once tumors reach an average volume of 150-200 mm³,

randomize mice into treatment groups.

2. Drug Formulation and Administration:

Formulation: Prepare AZ7550 hydrochloride in a suitable vehicle (e.g., 0.5% Hydroxypropyl

Methylcellulose + 0.1% Tween 80 in deionized water). Sonication may be required for

complete dissolution.

Dosing: Based on pharmacokinetic data from Osimertinib studies, where AZ7550 represents

~10% of the parent compound's exposure, initial dose-ranging studies are critical.[2][3] A

suggested starting dose for direct administration could be in the range of 2.5-10 mg/kg,

administered orally (p.o.) once daily.

Groups:

Group 1: Vehicle control (p.o., daily)

Group 2: AZ7550 HCl (e.g., 2.5 mg/kg, p.o., daily)

Group 3: AZ7550 HCl (e.g., 5 mg/kg, p.o., daily)

Group 4: AZ7550 HCl (e.g., 10 mg/kg, p.o., daily)

(Optional) Group 5: Positive control (e.g., Osimertinib at 5 mg/kg, p.o., daily)

3. Monitoring and Endpoints:

Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume

using the formula: (Length x Width²) / 2.

Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
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Endpoint: The study can be terminated when tumors in the control group reach a

predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). At termination,

collect tumors and tissues for further analysis.

4. Data Analysis:

Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle

control.

Perform statistical analysis (e.g., ANOVA) to determine the significance of anti-tumor effects.
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Caption: In-Vivo Efficacy Study Experimental Workflow.

Protocol 2: Pharmacokinetic (PK) Study
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This protocol describes how to assess the pharmacokinetic profile of AZ7550 hydrochloride.

1. Animal Model:

Species: Male Sprague-Dawley rats or SCID mice.

Grouping: Assign animals to groups for different time points of blood collection.

2. Drug Administration:

Dose: Administer a single dose of AZ7550 hydrochloride. A dose of 5 mg/kg (p.o. or i.v.)

can be used as a starting point.

Route: Oral (p.o.) gavage and intravenous (i.v.) injection to determine oral bioavailability.

3. Sample Collection:

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined

time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

Plasma Preparation: Immediately process blood to obtain plasma by centrifugation. Due to

the reported instability of Osimertinib and its metabolites in plasma at room temperature, it is

crucial to process samples quickly and store them at -80°C.[7][8] The addition of acetonitrile

to plasma samples can help stabilize the compound.[7]

4. Bioanalysis:

Method: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-tandem Mass

Spectrometry) method to quantify AZ7550 concentrations in plasma.[8]

Parameters:

Use a stable isotope-labeled internal standard (e.g., [¹³C²H₃]-AZ7550) for accurate

quantification.[8]

Optimize MRM transitions for AZ7550 and the internal standard.

5. Data Analysis:
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Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

Cmax (Maximum plasma concentration)

Tmax (Time to reach Cmax)

AUC (Area under the concentration-time curve)

t1/2 (Half-life)

CL (Clearance)

Vd (Volume of distribution)

F% (Oral bioavailability, if i.v. data is available)
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Caption: Pharmacokinetic Study Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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